molecular formula C14H10FNO2 B8295665 1-Fluoro-4-[2-(4-nitrophenyl)ethenyl]benzene CAS No. 1996-67-4

1-Fluoro-4-[2-(4-nitrophenyl)ethenyl]benzene

Cat. No. B8295665
CAS RN: 1996-67-4
M. Wt: 243.23 g/mol
InChI Key: WRHNZXUGMMDILA-UHFFFAOYSA-N
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Description

1-Fluoro-4-[2-(4-nitrophenyl)ethenyl]benzene is a useful research compound. Its molecular formula is C14H10FNO2 and its molecular weight is 243.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Fluoro-4-[2-(4-nitrophenyl)ethenyl]benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-4-[2-(4-nitrophenyl)ethenyl]benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1996-67-4

Molecular Formula

C14H10FNO2

Molecular Weight

243.23 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)ethenyl]-4-nitrobenzene

InChI

InChI=1S/C14H10FNO2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(17)18/h1-10H

InChI Key

WRHNZXUGMMDILA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of diethyl p-nitrobenzylphosphonate (2.73 g) in ethanol (10 mL) was added to a solution of sodium (0.245 g) in ethanol (20 mL). The resulting mixture was stirred for 5 min, and then a solution of 4-fluorobenzaldehyde (1.24 g) in ethanol (10 mL) was added. The reaction mixture was stirred for 1 h. a yellow precipitate (1.444 g) was isolated.
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
0.245 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
precipitate
Quantity
1.444 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.63 g of sodium hydride are added to 50 ml of dimethylformamide. The mixture is cooled to 0° C. and 16 g (58.6 mmol) of (4-nitro-benzyl)-phosphonic acid diethyl ester is added portionwise. The solution is stirred at room temperature for 1.5 h, then cooled to −10°. A solution of 6.09 g (50 mmol)4-fluoro-benzaldehyde in 10 ml dimethylformamide is slowly added to the mixture at −10°. Stirring at room temperature for 45 min followed by additon of 250 ml water yields a precipitate which is filtered and recrystallised from ethanol/water 85:15 to yield 10.81 g (91%) of a yellow solid. MS: m/e=243.1 (M+).
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
6.09 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Yield
91%

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